molecular formula C8H6N2O5 B14859057 6-Acetyl-4-nitropyridine-2-carboxylic acid

6-Acetyl-4-nitropyridine-2-carboxylic acid

Cat. No.: B14859057
M. Wt: 210.14 g/mol
InChI Key: QJCBUPIQDCXYKK-UHFFFAOYSA-N
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Description

6-Acetyl-4-nitropyridine-2-carboxylic acid is an organic compound with the molecular formula C8H6N2O5 and a molecular weight of 210.14 g/mol . This compound is part of the nitropyridine family, which is known for its diverse chemical reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-4-nitropyridine-2-carboxylic acid typically involves the nitration of pyridine derivatives. One common method includes the reaction of pyridine with nitric acid in the presence of sulfuric acid, followed by acetylation and carboxylation steps . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and acetylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 6-Acetyl-4-nitropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Acetyl-4-nitropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl group can also participate in acetylation reactions, modifying the activity of enzymes and proteins .

Comparison with Similar Compounds

Uniqueness: 6-Acetyl-4-nitropyridine-2-carboxylic acid is unique due to the presence of both the nitro and acetyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C8H6N2O5

Molecular Weight

210.14 g/mol

IUPAC Name

6-acetyl-4-nitropyridine-2-carboxylic acid

InChI

InChI=1S/C8H6N2O5/c1-4(11)6-2-5(10(14)15)3-7(9-6)8(12)13/h2-3H,1H3,(H,12,13)

InChI Key

QJCBUPIQDCXYKK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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